N-(3-fluoro-4-methylphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide is a benzoxazole.
Scientific Research Applications
Quantum Mechanical Studies and Light Harvesting Properties
N-(3-fluoro-4-methylphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has been the subject of quantum mechanical studies, which focus on its potential light harvesting properties. Research conducted on similar organic compounds, including some benzoxazole derivatives, suggests that they may be important in the development of novel inhibitor molecules for the Topoisomerase II enzyme and have applications in designing new Dye-Sensitized Solar Cells (DSSCs) due to their light harvesting efficiency (Mary et al., 2019).
Antimicrobial Potential
A series of 1,3-benzoxazole-5-sulfonamide derivatives, including compounds structurally related to this compound, have been synthesized and tested for antimicrobial potential. These compounds have exhibited notable antimicrobial activity against several bacterial and fungal strains, comparable or even superior to reference drugs like Ciprofloxacin and Fluconazole (Vinoda Bm et al., 2016).
Theoretical Investigation for Antimalarial and COVID-19 Applications
Theoretical investigations have been conducted on sulfonamides, including those with structures related to this compound, for their potential as antimalarial agents. These studies also extend to exploring the effectiveness of these compounds against COVID-19, demonstrating a broader spectrum of potential therapeutic applications (Fahim & Ismael, 2021).
Application in Sensing pH and Metal Cations
Compounds like this compound have been applied in the development of fluorescent probes for sensing pH and metal cations. These compounds show high sensitivity to pH changes and selectivity in metal cations, attributed to their unique structural characteristics (Tanaka et al., 2001).
Properties
Molecular Formula |
C15H13FN2O4S |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C15H13FN2O4S/c1-9-3-4-10(7-12(9)16)17-23(20,21)11-5-6-13-14(8-11)22-15(19)18(13)2/h3-8,17H,1-2H3 |
InChI Key |
FEEMTNADXWMRDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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